2-(4-Bromophenyl)-1-methyl-1H-pyrrole
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Overview
Description
2-(4-Bromophenyl)-1-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-methyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-methylpyrrole.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 1-methylpyrrole in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as toluene or dichloromethane may be used, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding 2-(4-bromophenyl)-1-methylpyrrolidine.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include 2-(4-aminophenyl)-1-methyl-1H-pyrrole or 2-(4-mercaptophenyl)-1-methyl-1H-pyrrole.
Oxidation: Products include pyrrole-2,5-dione derivatives.
Reduction: Products include 2-(4-bromophenyl)-1-methylpyrrolidine.
Scientific Research Applications
2-(4-Bromophenyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-methyl-1H-pyrrole
- 2-(4-Fluorophenyl)-1-methyl-1H-pyrrole
- 2-(4-Methylphenyl)-1-methyl-1H-pyrrole
Uniqueness
2-(4-Bromophenyl)-1-methyl-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets .
Properties
CAS No. |
253668-84-7 |
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Molecular Formula |
C11H10BrN |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H10BrN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h2-8H,1H3 |
InChI Key |
LXYWXDAAPFEKJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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